Cephaeline dihydrochloride
Overview
Description
Cephaeline dihydrochloride is a natural alkaloid extracted from the roots of the Cephaelis ipecacuanha plant. It has been traditionally used as an emetic and expectorant in medicine. The compound is known for its potent biological activities and has been the subject of extensive scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cephaeline dihydrochloride can be synthesized through the methylation of cephaeline . The process involves the reaction of cephaeline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves the extraction of cephaeline from the roots of Cephaelis ipecacuanha followed by its methylation . The extraction process includes maceration of the plant roots in a suitable solvent, followed by filtration and concentration. The crude extract is then purified using chromatographic techniques before undergoing methylation.
Chemical Reactions Analysis
Types of Reactions: Cephaeline dihydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated cephaeline derivatives.
Scientific Research Applications
Cephaeline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of alkaloids.
Biology: The compound is employed in studies related to protein synthesis inhibition and cellular metabolism.
Medicine: this compound is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: It is used in the pharmaceutical industry for the development of emetic and expectorant formulations.
Mechanism of Action
Cephaeline dihydrochloride exerts its effects by binding to the 40S subunit of the ribosome, thereby inhibiting protein synthesis in eukaryotic cells . This action leads to the disruption of cellular processes and can induce apoptosis in certain cell types. The compound also inhibits cytochrome P450 enzymes, particularly CYP2D6, which affects drug metabolism .
Comparison with Similar Compounds
Emetine: A desmethyl analog of cephaeline, also found in ipecac root.
Dehydroemetine: A synthetic derivative of emetine with similar anti-amoebic properties but fewer side effects.
Uniqueness: Cephaeline dihydrochloride is unique due to its dual role as an emetic and a potent inhibitor of protein synthesis. Its ability to inhibit cytochrome P450 enzymes also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOHSWWVTZSRQM-JBKGYMEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5853-29-2 | |
Record name | Cephaeline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephaeline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHAELINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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